molecular formula C16H25NO5 B14724527 Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester CAS No. 13347-35-8

Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester

Cat. No.: B14724527
CAS No.: 13347-35-8
M. Wt: 311.37 g/mol
InChI Key: UOVFHAFKAOQRAQ-UHFFFAOYSA-N
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Description

Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a phenylmethyl ester group and a triethoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester typically involves the reaction of phenylmethyl chloroformate with 2,2,2-triethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

Phenylmethyl chloroformate+2,2,2-triethoxyethanolCarbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester+HCl\text{Phenylmethyl chloroformate} + \text{2,2,2-triethoxyethanol} \rightarrow \text{this compound} + \text{HCl} Phenylmethyl chloroformate+2,2,2-triethoxyethanol→Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding alcohol and carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,2,2-triethoxyethanol and phenylmethyl carbamic acid.

    Oxidation: Oxidized derivatives of the ester and alcohol groups.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The triethoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is unique due to its triethoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to simpler carbamates. Additionally, the phenylmethyl ester group contributes to its potential biological activity and interactions with molecular targets.

Properties

CAS No.

13347-35-8

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

benzyl N-(2,2,2-triethoxyethyl)carbamate

InChI

InChI=1S/C16H25NO5/c1-4-20-16(21-5-2,22-6-3)13-17-15(18)19-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3,(H,17,18)

InChI Key

UOVFHAFKAOQRAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)OCC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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